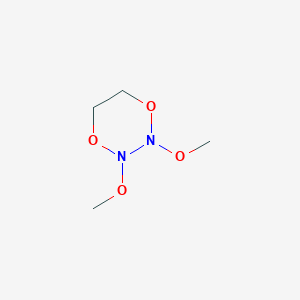
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O4 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
1. Building Block in Organic Synthesis
- 2,3-Dimethoxy-1,4,2,3-dioxadiazinane serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group transformations that are essential in developing pharmaceuticals and agrochemicals.
2. Reactivity and Functionalization
- The presence of methoxy groups enhances the electrophilic character of the dioxadiazinane ring. This property makes it a valuable reagent for nucleophilic substitutions and cycloadditions, facilitating the formation of diverse molecular architectures .
Potential Applications in Energetic Materials
Recent studies have explored the potential of derivatives of this compound as energetic materials due to their favorable detonation properties.
1. Energetic Performance
- Compounds derived from dioxadiazinane structures have been modeled for use as green explosives. They exhibit high energy density while producing environmentally benign byproducts such as nitrogen and water upon detonation .
2. Stability and Safety
- The thermal and mechanical stability of these compounds makes them suitable candidates for use in explosives formulations. Their performance can be optimized by adjusting the molecular structure to enhance detonation velocity and reduce sensitivity to impact .
Case Study 1: Synthesis and Characterization
A study conducted by Chervin et al. detailed the synthesis of this compound and its characterization through various spectroscopic techniques including NMR and IR spectroscopy. The findings indicated that the compound could be effectively utilized as a precursor for developing nitrogen-rich explosives with reduced environmental impact .
Case Study 2: Energetic Material Modeling
Research by Bondarchuk et al. modeled the explosive properties of related compounds such as 1,4,2,3-dioxatetrazinane (DOTZ) and its derivatives. The study highlighted that these compounds exhibited superior detonation characteristics compared to conventional explosives like TNT when mixed with oxidizers like DNDOTZ .
Eigenschaften
CAS-Nummer |
142183-51-5 |
|---|---|
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
Kanonische SMILES |
CON1N(OCCO1)OC |
Synonyme |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















